Heptanoic-d13 acid

Descripción general

Descripción

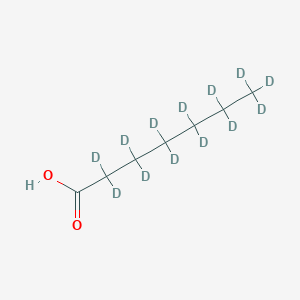

Heptanoic-d13 acid, also known as deuterated heptanoic acid, is a stable isotope-labeled compound. It is a derivative of heptanoic acid, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is CD3(CD2)5CO2H, and it has a molecular weight of 143.26 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Heptanoic-d13 acid can be synthesized through several methods. One common approach involves the oxidation of heptanol-d13, where the alcohol group is oxidized to a carboxylic acid group. This reaction typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide . Another method involves the Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form a carboxylate salt, which is then acidified to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the same synthetic routes as laboratory methods but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the isotopic purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Heptanoic-d13 acid undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce other deuterated compounds.

Reduction: It can be reduced to form heptanol-d13.

Substitution: The carboxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

Oxidation: Deuterated ketones and aldehydes.

Reduction: Heptanol-d13.

Substitution: Deuterated esters and amides.

Aplicaciones Científicas De Investigación

Lipidomics

Lipidomics is a branch of metabolomics that focuses on the comprehensive analysis of lipids within biological systems. Heptanoic-d13 acid serves as a valuable tool in lipidomic studies due to its ability to provide insights into lipid metabolism and dynamics.

Applications in Lipidomics:

- Metabolic Pathway Tracing : this compound can be used to trace metabolic pathways involving fatty acids, helping researchers understand how lipids are synthesized and degraded in various biological contexts.

- Quantification of Lipid Species : The stable isotope labeling allows for accurate quantification of lipid species in complex biological samples, enhancing the understanding of lipid-related diseases .

Metabolism Studies

This compound is instrumental in studying metabolic processes related to fatty acids. Its isotopic nature enables researchers to differentiate between labeled and unlabeled molecules during metabolic flux analysis.

Key Research Findings:

- Fatty Acid Oxidation : Studies have shown that this compound can be utilized to analyze the rates of fatty acid oxidation in various tissues, providing insights into energy metabolism .

- Impact on Gut Microbiota : Research indicates that heptanoic acid influences gut microbiota composition, which can affect overall metabolism and health .

Pharmaceutical Research

In pharmaceutical research, this compound is used as a reference standard for drug development and testing.

Applications in Pharmaceutical Research:

- Drug Metabolism Studies : It aids in understanding how drugs are metabolized within the body, particularly those that are fatty-acid based or have lipid-like properties .

- Pharmacokinetic Studies : The compound can be employed to study the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceutical compounds .

-

Study on Fatty Acid Metabolism :

- Researchers utilized this compound to trace metabolic pathways in liver cells. The study demonstrated significant insights into how medium-chain fatty acids are processed differently compared to long-chain fatty acids.

- Impact on Obesity Research :

- Drug Development :

Mecanismo De Acción

The mechanism of action of Heptanoic-d13 acid involves its incorporation into metabolic pathways where it acts similarly to its non-deuterated counterpart. The presence of deuterium atoms, however, can alter the reaction kinetics due to the isotope effect, providing valuable insights into the reaction mechanisms and pathways involved . This compound primarily targets enzymes involved in fatty acid metabolism, such as phospholipase A2 .

Comparación Con Compuestos Similares

Heptanoic-d13 acid can be compared with other deuterated fatty acids, such as:

Hexanoic-d12 acid: A six-carbon deuterated fatty acid.

Octanoic-d15 acid: An eight-carbon deuterated fatty acid.

Nonanoic-d17 acid: A nine-carbon deuterated fatty acid.

Uniqueness

This compound is unique due to its specific chain length and the presence of deuterium atoms, which make it particularly useful in studies requiring precise isotopic labeling. Its properties allow for detailed analysis of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-deuterated compounds .

Actividad Biológica

Heptanoic-d13 acid, also known as perdeuterated heptanoic acid, is a saturated fatty acid with a carbon chain length of seven. It is often utilized in biochemical research, particularly in studies involving metabolic pathways, lipid metabolism, and isotopic labeling. This article explores the biological activity of this compound, focusing on its effects in various biological systems and its potential therapeutic applications.

Metabolic Pathways

This compound plays a significant role in metabolic studies due to its stable isotope labeling properties. Research has demonstrated that it can be incorporated into lipid structures and utilized in biosynthetic pathways. For instance, a study involving the cyanobacterium Nodularia sp. showed that supplementation with this compound did not lead to deuterium incorporation into the organism's metabolic products, suggesting limited utilization in specific biosynthetic pathways .

Antioxidant Activity

Research indicates that medium-chain fatty acids can enhance antioxidant enzyme activities. A study reported that substituting long-chain fatty acids with decanoate improved the activities of several antioxidant enzymes in rat liver and brain tissues . While specific data on this compound's antioxidant activity is sparse, its classification as a medium-chain fatty acid suggests it may exhibit similar properties.

Case Study 1: Seizure Models

In a study examining the effects of various fatty acids on seizure activity, researchers administered this compound alongside other medium-chain triglycerides. The results indicated that while this compound alone did not significantly alter seizure thresholds, its combination with other fatty acids showed promise in enhancing anticonvulsant effects in rodent models .

Case Study 2: Lipid Metabolism

Another investigation focused on the incorporation of this compound into cellular lipid structures. The study involved feeding mice diets supplemented with various labeled fatty acids, including this compound. The findings revealed that while heptanoic-d13 was not extensively incorporated into triglycerides, it influenced the overall lipid profile, suggesting a role in lipid metabolism .

Table 1: Comparison of Biological Activities of Medium-Chain Fatty Acids

| Fatty Acid | Anticonvulsant Activity | Antioxidant Activity | Incorporation in Lipid Metabolism |

|---|---|---|---|

| Heptanoic-d13 | Limited | Potential | Minimal |

| Octanoic Acid | Moderate | High | Significant |

| Decanoic Acid | High | High | Significant |

Table 2: Summary of Research Findings on this compound

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2,4D2,5D2,6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFXJYAOYHMED-UTBWLCBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130348-93-5 | |

| Record name | 130348-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.